molecular formula C12H8ClFN2O3 B5536457 1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one

1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one

Cat. No.: B5536457
M. Wt: 282.65 g/mol
InChI Key: ORUKHAFXEIXKJU-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one is a chemical compound that features a pyridinone core substituted with a nitro group and a benzyl group that is further substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl bromide and 3-nitropyridin-2-one.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2-chloro-4-fluorobenzyl bromide is added to a solution of 3-nitropyridin-2-one in DMF, followed by the addition of potassium carbonate. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

    Nucleophilic Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product is 1-(2-chloro-4-fluorobenzyl)-3-aminopyridin-2(1H)-one.

    Oxidation: Products may include carboxylic acids or aldehydes, depending on the reaction conditions.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the benzyl group can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluorobenzyl bromide
  • 4-fluorobenzyl chloride
  • 2-chloro-4-fluorobenzyl alcohol

Uniqueness

1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one is unique due to the presence of both a nitro group and a substituted benzyl group on the pyridinone core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O3/c13-10-6-9(14)4-3-8(10)7-15-5-1-2-11(12(15)17)16(18)19/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUKHAFXEIXKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)[N+](=O)[O-])CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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